molecular formula C13H13ClFN3O B6643927 5-chloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-fluorobenzamide

5-chloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-fluorobenzamide

Cat. No.: B6643927
M. Wt: 281.71 g/mol
InChI Key: QKYRDTILQLKLET-UHFFFAOYSA-N
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Description

5-Chloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-fluorobenzamide is a chemical compound characterized by its unique molecular structure, which includes a chloro group, a fluorobenzamide moiety, and a dimethylpyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-fluorobenzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the desired product. Common reagents include chlorinating agents, fluorinating agents, and dimethylpyrazole derivatives.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the chloro and fluorine atoms makes it a versatile substrate for further chemical modifications.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid may be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Major Products Formed: The reactions can yield various products, including oxidized or reduced derivatives, as well as substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 5-chloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-fluorobenzamide may be used to study biological processes or as a tool in molecular biology experiments.

Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its unique structure may contribute to the design of drugs with specific biological activities.

Industry: In industry, this compound can be used in the production of materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which 5-chloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-fluorobenzamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

  • 5-Chloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-fluorobenzamide is structurally similar to other benzamide derivatives and pyrazole derivatives.

  • Uniqueness: Its unique combination of chloro, fluorine, and dimethylpyrazolyl groups distinguishes it from other compounds, potentially leading to different biological and chemical properties.

Properties

IUPAC Name

5-chloro-N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClFN3O/c1-8-9(7-17-18(8)2)6-16-13(19)11-5-10(14)3-4-12(11)15/h3-5,7H,6H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYRDTILQLKLET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CNC(=O)C2=C(C=CC(=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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